molecular formula C42H45ClN6O5S2 B565181 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide CAS No. 1217686-68-4

4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide

Cat. No.: B565181
CAS No.: 1217686-68-4
M. Wt: 821.478
InChI Key: HPLNQCPCUACXLM-GDWIFBKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C42H45ClN6O5S2 and its molecular weight is 821.478. The purity is usually 95%.
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Mechanism of Action

Target of Action

ABT 737-d8, also known as ABT-737, is a potent inhibitor of the Bcl-2 family of proteins, specifically Bcl-2, Bcl-xL, and Bcl-w . These proteins are anti-apoptotic and are often overexpressed in various types of cancer cells, contributing to their survival and resistance to treatment .

Mode of Action

ABT 737-d8 functions as a BH3 mimetic, meaning it mimics the action of the BH3-only protein BAD . It binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, inhibiting their function and thereby facilitating the induction of apoptosis . This disruption of the BCL-2/BAX complex leads to the activation of the intrinsic apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by ABT 737-d8 is the intrinsic apoptotic pathway . This pathway is typically activated in response to various cellular stresses, such as DNA damage . By inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, ABT 737-d8 disrupts the BCL-2/BAX complex, leading to BAK-dependent but BIM-independent activation of apoptosis .

Pharmacokinetics

It is known that the compound is a deuterium-labeled version of abt-737 . Deuterium labeling, or deuteration, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of ABT 737-d8’s action is the induction of apoptosis in cancer cells . This is achieved through the disruption of the BCL-2/BAX complex and the subsequent activation of the intrinsic apoptotic pathway . In addition to apoptosis, ABT 737-d8 also induces autophagy .

Action Environment

The efficacy of ABT 737-d8 can be influenced by various environmental factors. For instance, the expression levels of its target proteins (Bcl-2, Bcl-xL, and Bcl-w) in cancer cells can affect the compound’s ability to induce apoptosis . Additionally, the compound’s effectiveness may vary depending on the specific type of cancer being treated .

Properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1/i24D2,25D2,26D2,27D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNQCPCUACXLM-GDWIFBKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N[C@H](CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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